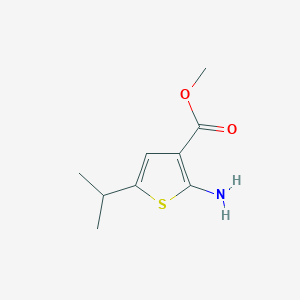

Methyl 2-amino-5-isopropylthiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

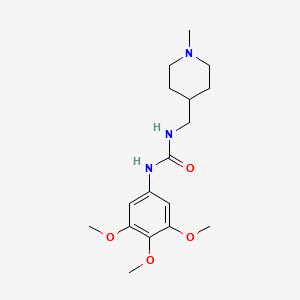

“Methyl 2-amino-5-isopropylthiophene-3-carboxylate” is a chemical compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 . It is used in proteomics research .

Synthesis Analysis

The synthesis of “this compound” involves several steps. For example, one method involves heating the compound with trichlorophosphate in dichloromethane . The yield varies depending on the specific conditions of the reaction .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: CC©C1=CC(=C(S1)N)C(=O)OC .Physical And Chemical Properties Analysis

“this compound” has a number of physical and chemical properties. It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It also has various inhibitory effects on cytochrome P450 enzymes .Scientific Research Applications

Tumor-Selective Agents

Methyl 2-amino-5-isopropylthiophene-3-carboxylate and its derivatives have been identified as potential tumor-selective agents. A study demonstrated that these compounds, including Methyl‐2‐amino‐5‐[2‐(4‐methoxyphenethyl)]thiophene‐3‐carboxylate, selectively inhibit the proliferation of various tumor cell lines, including T-lymphoma/leukemia, prostate, renal, and liver tumor cells. These compounds showed high selectivity and potency, with significant cytotoxic effects at higher concentrations (Thomas et al., 2014).

Synthesis of Novel Compounds

Research has been conducted on the synthesis of new chemical compounds using this compound as a precursor or intermediate. For example, the synthesis of α-Aminopyrrole derivatives was developed using this compound as a starting material (Galenko et al., 2019). Similarly, the compound was used in the synthesis of novel thiophene-based bis-heterocyclic monoazo dyes, which were characterized for their solvatochromic behavior and tautomeric structures (Karcı & Karcı, 2012).

Antiviral Evaluation

A study involved the synthesis of α-amino acid esters bearing methyl β-d-ribofuranoside side chain using this compound. These compounds were evaluated for their antiviral activity against Herpes Simplex virus type-1 (HSV-1) and hepatitis-A virus (HAV), indicating potential applications in the field of antiviral drug development (Ali et al., 2007).

Genotoxic and Carcinogenic Potentials Assessment

The genotoxic and carcinogenic potentials of 3-aminothiophene derivatives, including this compound, were assessed using in vitro and in silico methodologies. The study aimed to understand the toxicological profiles of these compounds, which are commonly used in pharmaceuticals, agrochemicals, and dyestuffs (Lepailleur et al., 2014).

Crystal Structure Analysis

Research has also been focused on the crystal structure of related compounds, such as methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, providing insights into their molecular configurations and potential applications in crystallography and molecular design (Vasu et al., 2004).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

methyl 2-amino-5-propan-2-ylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-5(2)7-4-6(8(10)13-7)9(11)12-3/h4-5H,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDXRTHPMSTCQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(S1)N)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(4-Propan-2-yloxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2410234.png)

![4-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2410237.png)

![5-Methylpyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2410242.png)

![N-(4-acetylphenyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2410244.png)

![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2410248.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2410249.png)